N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic small molecule featuring a pyrrolo[2,3-c]pyridine core substituted at the 6-position with an acetamide group. The acetamide moiety is further modified with a 3,5-dimethoxyphenyl group, while the pyrrolo-pyridine nitrogen is benzylated via a 2-methylphenylmethyl substituent.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-17-6-4-5-7-19(17)15-27-10-8-18-9-11-28(25(30)24(18)27)16-23(29)26-20-12-21(31-2)14-22(13-20)32-3/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWMOJFGMUFWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
The compound N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has garnered attention in various scientific fields due to its potential applications in pharmacology and medicinal chemistry. This article explores its applications, supported by relevant case studies and data.
Molecular Formula
- Molecular Weight : Approximately 516.67 g/mol
Structural Features
- Pyrrolo[2,3-c]pyridine moiety : Known for various pharmacological activities.
- Methoxy substituents : Improve lipophilicity and receptor binding.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that related compounds effectively induced apoptosis in breast cancer cells through the activation of specific signaling pathways .
Antidepressant Effects
The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Research has shown that modifications to the acetamide group can enhance serotonin receptor affinity, leading to improved antidepressant activity .
Neuroprotective Properties
This compound has been investigated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies revealed that it could reduce neuronal cell death and promote survival under stress conditions .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating potent activity comparable to established chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In vivo experiments using rodent models of neurodegeneration demonstrated that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in neurodegenerative diseases like Alzheimer's .
Data Summary
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives ()
The compound in , (S)-2-({5-[3-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl}-amino)-pentanoic acid, shares a fused pyrrolo-heterocyclic core but differs in ring structure (pyrimidine vs. pyridine). The pyrrolo[2,3-d]pyrimidine system in is linked to a thiophene-carbonyl-amino acid chain, contrasting with the acetamide and benzyl substituents in the target compound. This difference likely impacts target selectivity: pyrrolo-pyrimidines are often associated with antifolate or kinase inhibitory activity, whereas pyrrolo-pyridines may exhibit distinct binding profiles due to altered electronic and steric properties .
Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-d]pyrimidine
Substituent-Driven Pharmacological Divergence
The target compound’s 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance π-π stacking in hydrophobic binding pockets. In contrast, the dimethoxyphenoxy acetamide derivatives in (e.g., compounds m, n, o) feature stereochemically complex backbones with 2,6-dimethylphenoxy groups.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrrolo[2,3-c]pyridine core, which is known for its biological activity. The presence of methoxy groups and a dimethylphenyl moiety contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The following mechanisms have been proposed for this compound:
- Inhibition of Protein Kinases : Similar derivatives have shown promise as inhibitors of protein kinases involved in cancer progression. For instance, compounds targeting JAK3 have demonstrated efficacy in immunosuppressive therapies .
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by modulating the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .
- Anticancer Properties : The structural features suggest potential activity against various cancer cell lines. Compounds with similar scaffolds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Research Findings
A review of recent literature highlights several studies evaluating the biological activity of related compounds:
Case Studies
- Anticancer Screening : A study by Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that certain derivatives exhibited significant cytotoxic effects against multiple cancer cell lines .
- Inflammatory Response Modulation : Experimental data showed that certain pyrimidine derivatives significantly reduced mRNA expressions of COX-2 and iNOS when tested in vitro, suggesting a strong anti-inflammatory potential for compounds similar to this compound .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including amine coupling, cyclization, and functional group protection. For optimization, Design of Experiments (DoE) methodologies are critical to evaluate variables like temperature, catalyst loading, and solvent polarity. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and yield by enabling precise control over reaction parameters . Yields ranging from 70% to 80% have been reported using traditional batch methods, while flow systems may improve efficiency . Key intermediates are characterized via ¹H NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (e.g., C: 45.29%, N: 12.23%) to confirm purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
A multi-spectral approach is recommended:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.82 ppm) and carbon backbone structure .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1,730 cm⁻¹) .
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C: 45.36% calculated vs. 45.29% observed) . Purity should be verified via HPLC (e.g., 99% purity reported using C18 columns) .
Q. How are initial biological activities evaluated for pyrrolo[2,3-c]pyridine derivatives?
Preliminary screening often involves in vitro assays targeting enzymes or receptors implicated in diseases like cancer or inflammation. For example:
- Kinase Inhibition Assays : Measure IC₅₀ values against kinases using fluorescence-based protocols.
- Cytotoxicity Studies : Utilize cell lines (e.g., MCF-7, HeLa) with MTT or resazurin assays .
- Binding Affinity Tests : Surface plasmon resonance (SPR) or radioligand displacement assays quantify target engagement.
Advanced Questions
Q. How can structural contradictions in NMR data be resolved for complex derivatives?
Discrepancies in proton assignments (e.g., overlapping signals in DMSO-d₆) require advanced techniques:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and correlates protons with carbons .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.
- Isotopic Labeling : Confirms exchangeable protons (e.g., NH groups via deuterium substitution) . Contradictions in reported melting points (e.g., 230°C vs. 278–281°C) may arise from polymorphic forms or solvate formation, necessitating X-ray crystallography .
Q. What computational strategies predict the biological targets of this compound?
In silico approaches include:
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding pockets. Pyrrolo-pyridine scaffolds show affinity for kinase ATP-binding sites .
- QSAR Modeling : Correlates substituent effects (e.g., 3,5-dimethoxy groups) with bioactivity using descriptors like logP and polar surface area.
- MD Simulations : Assess binding stability and conformational dynamics over nanosecond timescales .
Q. How do researchers address yield discrepancies in scaled-up syntheses?
Yield variations (e.g., 70% vs. 80%) are analyzed via:
- DoE Sensitivity Analysis : Identifies critical factors (e.g., reaction time, reagent stoichiometry) .
- Intermediate Stability Studies : Monitors degradation of sensitive intermediates (e.g., enolates) via LC-MS.
- Purification Optimization : Compares column chromatography vs. recrystallization efficiency .
Q. What strategies elucidate structure-activity relationships (SAR) for analogs?
SAR studies involve:
- Functional Group Variation : Substituting 3,5-dimethoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-OH) moieties to assess potency .
- Bioisosteric Replacement : Replacing the pyrrolo-pyridine core with indole or pyrazolo-pyrimidine scaffolds .
- Metabolic Profiling : Identifies susceptible sites (e.g., methylene acetamide) for prodrug design .
Data Contradiction Analysis
Q. How should conflicting bioactivity data across studies be interpreted?
Discrepancies may arise from:
- Assay Conditions : Differences in pH, serum concentration, or incubation time (e.g., 24h vs. 48h cytotoxicity assays).
- Compound Purity : Impurities >1% (e.g., unreacted starting materials) can skew results, necessitating HPLC validation .
- Cell Line Variability : Genetic drift in cell lines (e.g., HeLa vs. HepG2) alters drug response profiles. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) are recommended for cross-study comparisons.
Methodological Recommendations
- Synthesis : Prioritize flow chemistry for hazardous steps (e.g., diazomethane generation) .
- Characterization : Combine HRMS with 2D NMR for unambiguous structural confirmation .
- Biological Testing : Use orthogonal assays (e.g., SPR + cellular IC₅₀) to validate target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
